![molecular formula C12H16N2O2 B1606610 N-[4-(Dimethylamino)phenyl]-3-oxobutanamide CAS No. 38659-86-8](/img/structure/B1606610.png)
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Overview
Description
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is an organic compound that features a dimethylamino group attached to a phenyl ring, which is further connected to a 3-oxobutanamide moiety
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclin-dependent kinase 2 .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide . These factors could include temperature, pH, and the presence of other molecules in the environment.
Biochemical Analysis
Biochemical Properties
It is known that the compound can participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst .
Molecular Mechanism
It is known that the compound can participate in Suzuki-Miyaura cross-coupling reactions . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide or triflate using a palladium catalyst
Metabolic Pathways
It is known that the compound can participate in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and subsequent amide formation. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is its potential as an anticancer agent. Studies have demonstrated that derivatives of 3-oxobutanamide exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound showed selective cytotoxicity against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) while sparing normal cells, indicating a favorable therapeutic index .
Table 1: Anticancer Activity of 3-Oxobutanamide Derivatives
Compound Name | Cell Line Tested | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | MCF-7 | 15 | High |
Compound B | T47-D | 20 | Moderate |
Compound C | NIH-3T3 | >100 | Low |
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. The dimethylamine group enhances the compound's ability to penetrate bacterial cell walls, making it effective against a range of pathogens. Research indicates that certain derivatives exhibit potent antibacterial activity, which could be harnessed in developing new antibiotics .
Mechanistic Insights
The mechanism of action for this compound and its derivatives often involves the modulation of specific biochemical pathways associated with cancer cell proliferation and survival. For instance, studies suggest that these compounds may interfere with mitochondrial functions and apoptotic pathways, leading to increased apoptosis in cancer cells .
Toxicity Assessment
Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent. Recent studies have employed in vitro assays using human lymphocytes to assess cytotoxicity at varying concentrations. Results indicated that while low concentrations (50-500 µM) exhibited minimal toxicity, higher concentrations (1000-2000 µM) resulted in significant cell death .
Table 2: Toxicity Profile of this compound
Concentration (µM) | Cell Viability (%) |
---|---|
50 | 95 |
500 | 90 |
1000 | 70 |
2000 | 30 |
Comparison with Similar Compounds
Similar Compounds
N-[4-(Dimethylamino)phenyl]acetamide: Similar structure but with an acetamide group instead of a 3-oxobutanamide moiety.
N-[4-(Dimethylamino)phenyl]propionamide: Contains a propionamide group, differing in the length of the carbon chain.
N-[4-(Dimethylamino)phenyl]benzamide: Features a benzamide group, providing different steric and electronic properties.
Uniqueness
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is unique due to the presence of the 3-oxobutanamide moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Biological Activity
N-[4-(Dimethylamino)phenyl]-3-oxobutanamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, biochemical properties, and research findings.
Overview of the Compound
This compound features a dimethylamino group attached to a phenyl ring, linked to a 3-oxobutanamide moiety. Its molecular formula is , with a molecular weight of approximately 220 g/mol. The compound's structure suggests potential interactions with various biological targets, making it a candidate for further investigation in pharmacology.
Target Interactions
Research indicates that compounds similar to this compound can interact with cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation and is a target for cancer therapy. The compound's ability to inhibit CDK2 could lead to antiproliferative effects in cancer cells.
The compound has been shown to participate in Suzuki-Miyaura cross-coupling reactions, which are significant for synthesizing complex organic molecules. This property may enhance its utility in drug development by facilitating the creation of derivatives with improved biological activity.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. A study indicated that similar compounds exhibited notable antibacterial activity, suggesting that this compound could also possess such effects. The presence of the dimethylamino group may contribute to enhanced membrane permeability, facilitating its action against microbial cells.
Anticancer Activity
The potential anticancer activity of this compound is supported by its structural similarity to known anticancer agents. Research into related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Study 1: Inhibition of Cholinesterases
A related study focused on 3-(4-(dimethylamino)phenyl)-7-aminoalcoxy-coumarin as an acetylcholinesterase (AChE) inhibitor. This compound demonstrated potent AChE inhibition with an IC50 value of 20 nM, indicating strong potential for treating neurodegenerative diseases like Alzheimer's . The structure-activity relationship (SAR) analysis highlighted the importance of the dimethylamino group in enhancing inhibitory potency.
Study 2: Cytotoxicity Evaluation
In another study evaluating cytotoxicity against neuroblastoma cells, several derivatives were tested at concentrations up to 50 µM. Notably, compounds with similar structural features to this compound showed low cytotoxicity at these concentrations, suggesting a favorable safety profile for further development .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-[4-(dimethylamino)phenyl]-3-oxobutanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-9(15)8-12(16)13-10-4-6-11(7-5-10)14(2)3/h4-7H,8H2,1-3H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWQYGTWWJLTNMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359296 | |
Record name | N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38659-86-8 | |
Record name | N-[4-(DIMETHYLAMINO)PHENYL]-3-OXOBUTANAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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